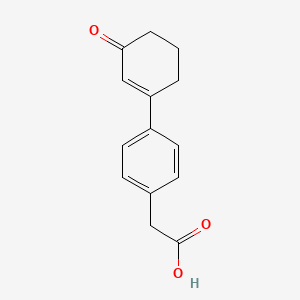
Lexofenac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LEXOFENAC is a small molecule that has garnered attention in various scientific fields.
Méthodes De Préparation
The synthesis of LEXOFENAC involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including condensation reactions, cyclization, and various purification steps .
Analyse Des Réactions Chimiques
LEXOFENAC undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like hydroxide ions.
Hydrolysis: This involves the breaking of chemical bonds by the addition of water. .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its interactions with biomolecules and potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory and analgesic properties, although it is not yet approved for clinical use.
Industry: Potential applications in the development of new materials and chemical processes .
Mécanisme D'action
The exact mechanism of action of LEXOFENAC is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes involved in inflammatory pathways. This inhibition could lead to reduced production of pro-inflammatory mediators, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
LEXOFENAC is often compared to other non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen. While it shares some structural similarities with these compounds, this compound is unique in its specific functional groups and molecular configuration, which may contribute to its distinct pharmacological profile .
Diclofenac: Known for its potent anti-inflammatory and analgesic effects.
Ibuprofen: Widely used for its anti-inflammatory and pain-relieving properties.
Naproxen: Another NSAID with a longer duration of action compared to ibuprofen.
This compound’s unique structure may offer advantages in terms of efficacy and safety, although more research is needed to fully understand its potential .
Propriétés
Numéro CAS |
41387-02-4 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-[4-(3-oxocyclohexen-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C14H14O3/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h4-7,9H,1-3,8H2,(H,16,17) |
Clé InChI |
SRJYOCXLFRUMBY-UHFFFAOYSA-N |
SMILES |
C1CC(=CC(=O)C1)C2=CC=C(C=C2)CC(=O)O |
SMILES canonique |
C1CC(=CC(=O)C1)C2=CC=C(C=C2)CC(=O)O |
Autres numéros CAS |
41387-02-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








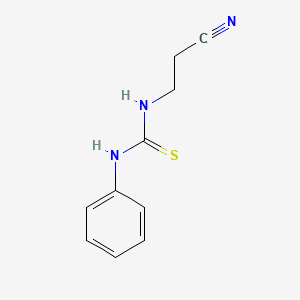
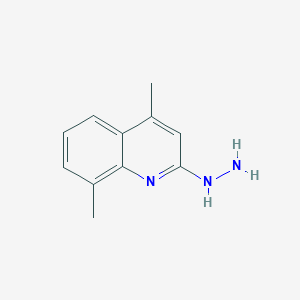

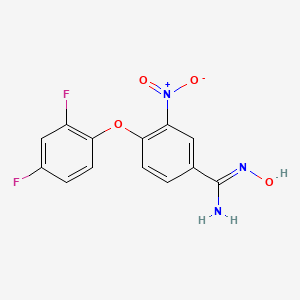
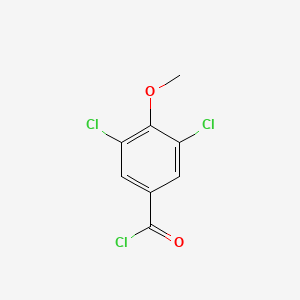
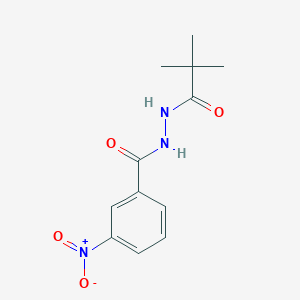


![Ethyl 3-[chloro-(2-chlorophenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1623316.png)